cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (1S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-8-7-9(14)12(8,13)4/h8H,5-7H2,1-4H3/t8?,12-/m0/s1 |
InChI Key |
BVODOBNALBQJLO-MYIOLCAUSA-N |
Isomeric SMILES |
C[C@@]12C(CCN1C(=O)OC(C)(C)C)CC2=O |
Canonical SMILES |
CC12C(CCN1C(=O)OC(C)(C)C)CC2=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: tert-Butyl Pyrrole-2-acetate
The synthesis begins with the preparation of tert-butyl pyrrole-2-acetate , a crucial intermediate for constructing the bicyclic core.
Method 1: Reaction of pyrrole with tert-butyl diazoacetate in the presence of copper bronze at 80 °C yields the ester in moderate yield (~52%). However, this method suffers from decomposition issues during isolation due to the formation of dark, viscous by-products.
Method 2: Radical substitution using tert-butyl iodoacetate (prepared from tert-butyl bromoacetate and sodium iodide) with excess pyrrole in aqueous dimethyl sulfoxide (DMSO) and iron(II) sulfate/hydrogen peroxide leads to the ester but with side reactions causing 2,5-disubstitution.
Preferred Method: The most efficient and clean method involves the reaction of N-pyrrolylmagnesium chloride with tert-butyl bromoacetate, providing tert-butyl pyrrole-2-acetate in good yield and purity. This method avoids the side reactions and decomposition seen in other approaches.
Conversion to Diester Intermediate
The tert-butyl pyrrole-2-acetate is then converted into a diester intermediate by reaction with triphosgene followed by methanolysis.
Triphosgene reacts with the ester under reflux in dry toluene, generating an intermediate chloroformate species.
Subsequent treatment with dry methanol at room temperature produces the diester with a reported yield of 76%.
Purification by column chromatography removes minor by-products such as N-methoxycarbonylpyrrole.
Hydrogenation and Cyclization to Form the Bicyclic Core
Hydrogenation of the diester in trifluoroacetic acid (TFA) using rhodium on alumina catalyst under elevated hydrogen pressure (13.5 atm) leads to selective reduction and ring closure forming the bicyclic azabicyclo[3.2.0]heptan-7-one structure.
The hydrogenation step is critical to achieve the bicyclic beta-lactam core.
The reaction conditions (pressure, catalyst, solvent) are optimized to control stereochemistry and avoid over-reduction or side reactions.
Preparation of the Target tert-Butyl Ester
The bicyclic core bearing a free carboxylic acid is then converted into the tert-butyl ester form to improve stability and facilitate handling.
Esterification can be achieved by reaction with tert-butyl alcohol derivatives or by using tert-butyl protecting groups during earlier steps.
The tert-butyl ester is favored due to its stability under various reaction conditions and ease of removal if necessary.
Alternative Synthetic Routes and Intermediates
Patent literature describes alternative synthetic schemes involving protected pyrrolidine intermediates and carbonyldiimidazole activation.
For example, (2S,4S)-4-(acetylthio)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is reacted with carbonyldiimidazole and other reagents under nitrogen atmosphere to afford key intermediates.
Subsequent coupling with phosphoryloxy derivatives and careful temperature control (-10 °C to 0 °C) yields advanced intermediates that can be converted into the target bicyclic compound.
Final purification involves recrystallization from solvent mixtures such as acetonitrile and cyclohexane.
Summary Table of Key Preparation Steps
| Step Number | Reaction Description | Key Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of tert-butyl pyrrole-2-acetate | N-pyrrolylmagnesium chloride + tert-butyl bromoacetate | Good yield; clean reaction |
| 2 | Conversion to diester via triphosgene/methanol | Triphosgene, reflux in toluene; methanol, room temp | 76% yield; column chromatography purification |
| 3 | Hydrogenation and cyclization to bicyclic core | H2 (13.5 atm), Rh/Al2O3 catalyst, TFA solvent | Selective reduction; stereochemistry control |
| 4 | Esterification to tert-butyl ester | tert-Butyl alcohol derivatives or Boc protection | Stable ester formation |
| 5 | Alternative route via protected pyrrolidine | CDI activation, low temperature coupling | Intermediate isolation and purification |
| 6 | Final purification | Recrystallization from acetonitrile/cyclohexane | High purity target compound |
Research Discoveries and Observations
The choice of ester protecting group is crucial for the stability of intermediates and the final compound. tert-Butyl esters are preferred for their robustness and ease of removal.
The hydrogenation step is sensitive to catalyst and solvent choice; Rhodium on alumina in trifluoroacetic acid provides optimal results.
Radical substitution methods for initial ester formation are less favored due to side product formation and purification difficulties.
The use of carbonyldiimidazole for activation in alternative routes allows for mild conditions and better control over coupling steps.
Chromatographic purification remains essential to remove minor by-products such as N-methoxycarbonylpyrroles and dihydrobenzoxazolones.
Recrystallization from mixed solvents enhances purity and yield of the final bicyclic ester.
Chemical Reactions Analysis
cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Scientific Research Applications
cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
- CAS : 854137-66-9
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Structural Differences : Lacks the methyl group at position 1.
- Impact on Properties: Reduced lipophilicity compared to the methylated derivative.
- Applications : Used as a simpler scaffold for studying β-lactamase resistance mechanisms .
cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
- CAS: Not explicitly provided (refer to ChemBK, 2015)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Structural Differences : Methyl group at position 5 instead of 1.
- Impact on Properties :
- Altered steric environment may affect binding affinity to bacterial targets.
- Higher molecular weight due to additional methyl group.
- Applications : Investigated for modified antibiotic activity against Gram-negative pathogens .
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- CAS : 1263378-57-9
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Structural Differences :
- Oxo group at position 6 instead of 7.
- Nitrogen atom at position 3 (3-aza) instead of 2.
- Impact on Properties: Changes in ring strain and hydrogen-bonding capacity due to shifted functional groups. Potential differences in enzymatic stability and pharmacokinetics .
cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- CAS: Not explicitly provided (refer to PubChem, 2004)
- Molecular Formula: Likely C₁₁H₁₇NO₃ (inferred from bicyclo system)
- Structural Differences : Nitrogen atom at position 3 (3-aza) instead of 2.
- Impact on Properties :
Comparative Data Table
Research Findings and Implications
- Steric Effects : The 1-methyl group in the target compound enhances steric protection of the β-lactam ring, reducing hydrolysis by β-lactamases compared to unmethylated analogs .
- Positional Isomerism : Methyl substitution at position 5 (vs. 1) alters the compound’s conformational flexibility, impacting its affinity for PBPs .
Biological Activity
cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, also known as cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, is a bicyclic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound include a bicyclic framework with an oxo group and a carboxylic acid moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
| InChI Key | ILMIVCFTQLIRIG-CBAPKCEASA-N |
Synthesis
The synthesis of this compound typically involves cyclization of appropriate precursors under specific reaction conditions, often requiring a base and heat to facilitate the process .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific pathways through which it exerts its effects can vary based on the biological context in which it is studied.
Pharmacological Applications
Research indicates that this compound may serve as a precursor in drug synthesis, particularly in the development of novel therapeutics targeting various diseases . Its structural analogs have been explored for antibacterial properties, suggesting that similar derivatives might exhibit antimicrobial activity.
Antibacterial Activity
A study investigating derivatives of bicyclic compounds found that modifications to the bicyclic structure could enhance antibacterial efficacy against resistant strains . While specific data on this compound is limited, the structural similarities suggest potential for similar activity.
Enzyme Inhibition
Research on related compounds has demonstrated their role as inhibitors of β-lactamases, enzymes responsible for antibiotic resistance . The interaction with such enzymes could provide insights into the potential use of cis-1-Methyl-7-oxo derivatives in overcoming bacterial resistance.
Comparative Analysis
Comparative studies with similar compounds reveal that variations in substituents on the bicyclic core can significantly affect biological activity:
| Compound Type | Biological Activity |
|---|---|
| 7-Oxabicyclo[2.2.1]heptane derivatives | Moderate antibacterial activity |
| 2-Azabicyclo[2.2.1]heptane derivatives | Potential enzyme inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
